molecular formula C11H12O B1383250 3-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823934-89-9

3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No. B1383250
M. Wt: 160.21 g/mol
InChI Key: HCEUSYKJHSJDQL-UHFFFAOYSA-N
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Description

“3-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) motif . The BCP motif has been demonstrated to be bioisosteres of the phenyl ring . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent .


Synthesis Analysis

The synthesis of BCP derivatives often involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . Another strategy involves azidoheteroarylation of [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . It is a highly strained molecule .


Chemical Reactions Analysis

BCP derivatives can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported .


Physical And Chemical Properties Analysis

BCP derivatives add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Scientific Research Applications

Synthesis and Biological Applications

3-(Bicyclo[1.1.1]pentan-1-yl)phenol and its derivatives have been a subject of interest in contemporary medicinal chemistry due to their potential use as bioisosteres and their utility in drug design. Thirumoorthi and Adsool (2016) highlighted the synthesis of a bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016).

Chemical Properties and Synthetic Methods

The chemical properties and synthetic methods of bicyclo[1.1.1]pentane derivatives are crucial for their applications in various fields. For instance, a study by Hughes et al. (2019) introduced a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the versatility of this scaffold in pharmaceutical applications (Hughes et al., 2019). Reed et al. (2002) provided insights into the formation of a 1-bicyclo[1.1.1]pentyl anion and its acidity, contributing to the understanding of the compound's stability and reactivity (Reed et al., 2002).

Application in Drug Discovery

The application of bicyclo[1.1.1]pentane motifs in drug discovery is an area of significant interest. A study by Stepan et al. (2012) demonstrated the use of a bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in designing potent and orally active γ-secretase inhibitors, showcasing the compound's utility in enhancing drug properties (Stepan et al., 2012).

Chemical Reactions and Transformations

Understanding the chemical reactions and transformations of bicyclo[1.1.1]pentane derivatives is crucial for their practical applications. VanHeyst et al. (2020) described the continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in cross-couplings, highlighting the compound's versatility in chemical synthesis (VanHeyst et al., 2020).

Bridgehead-Substituted Derivatives

Research into bridgehead-substituted derivatives of bicyclo[1.1.1]pentane is another interesting area. Marinozzi et al. (2004) discussed the synthesis of novel unsymmetrically bridgehead-substituted phenylselenobicyclo[1.1.1]pentanes, contributing to the development of new compounds with potential applications in various fields (Marinozzi et al., 2004).

Safety And Hazards

While specific safety and hazards for “3-(Bicyclo[1.1.1]pentan-1-yl)phenol” are not mentioned in the search results, it’s important to handle similar compounds with care. For example, “(Bicyclo[1.1.1]pent-1-yl)methanol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEUSYKJHSJDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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